4-Fluoro-1H-indole-7-carbonitrile

CAS No.: 313337-33-6

Cat. No.: VC2273224

Molecular Formula: C9H5FN2

Molecular Weight: 160.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313337-33-6 |

|---|---|

| Molecular Formula | C9H5FN2 |

| Molecular Weight | 160.15 g/mol |

| IUPAC Name | 4-fluoro-1H-indole-7-carbonitrile |

| Standard InChI | InChI=1S/C9H5FN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H |

| Standard InChI Key | OHNJUDBFNBBWHU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CNC2=C1C#N)F |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1C#N)F |

Introduction

Chemical Structure and Identification

Structural Composition

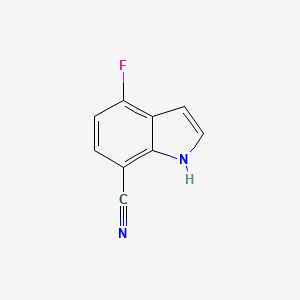

4-Fluoro-1H-indole-7-carbonitrile consists of an indole core—a benzene ring fused to a pyrrole ring—with two key functional groups: a fluorine atom at position 4 and a cyano group (-C≡N) at position 7 . This arrangement creates a unique electron distribution that influences the compound's chemical behavior and reactivity patterns.

The indole structure serves as a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The addition of the fluorine atom enhances lipophilicity and metabolic stability, while the cyano group contributes to the compound's reactivity and serves as a potential hydrogen bond acceptor in biological systems .

Chemical Identifiers

The compound can be identified using several standardized chemical notations as shown in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 313337-33-6 |

| Molecular Formula | C9H5FN2 |

| SMILES | N#CC1=CC=C(F)C=2C=CNC12 |

| InChI | InChI=1S/C9H5FN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H |

| InChIKey | OHNJUDBFNBBWHU-UHFFFAOYSA-N |

Analytical Characteristics

Spectroscopic Properties

The structure of 4-Fluoro-1H-indole-7-carbonitrile can be confirmed using various analytical techniques, with NMR spectroscopy and mass spectrometry being particularly valuable . The 1H NMR spectrum would show characteristic signals for the indole NH proton and the aromatic protons, while the 19F NMR would confirm the presence of the fluorine atom.

Mass Spectrometry Data

Mass spectrometry data reveals important information about the compound's molecular weight and fragmentation patterns. The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of 4-Fluoro-1H-indole-7-carbonitrile:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 161.05095 | 133.3 |

| [M+Na]+ | 183.03289 | 146.4 |

| [M+NH4]+ | 178.07749 | 138.5 |

| [M+K]+ | 199.00683 | 137.6 |

| [M-H]- | 159.03639 | 126.4 |

| [M+Na-2H]- | 181.01834 | 137.2 |

| [M]+ | 160.04312 | 132.4 |

| [M]- | 160.04422 | 132.4 |

Applications and Uses

Pharmaceutical Applications

The primary applications of 4-Fluoro-1H-indole-7-carbonitrile appear to be in the pharmaceutical sector, particularly as an intermediate in drug discovery and development . Indole derivatives broadly exhibit a wide range of biological activities, including:

-

Anti-inflammatory properties

-

Antimicrobial effects

-

Anticancer activity

-

Central nervous system effects

The specific fluorination at position 4 and the cyano group at position 7 may contribute to unique biological profiles, potentially enhancing binding affinity to specific biological targets or improving pharmacokinetic properties .

Other Applications

Beyond pharmaceuticals, 4-Fluoro-1H-indole-7-carbonitrile has potential applications in other fields:

-

As a building block for more complex organic molecules

-

In the development of skincare products

-

As a precursor for medical ingredients

-

In chemical research studies investigating structure-activity relationships

| Reference Code | Purity | Price Range | Estimated Delivery |

|---|---|---|---|

| IN-DA00CLMB | 97% | Upon inquiry | Mon 21 Apr 25 |

| 54-PC5980 | 97% | 116.00 €~1,437.00 € | Tue 22 Apr 25 |

| 10-F235399 | 95.0% | 74.00 €~741.00 € | Thu 24 Apr 25 |

| 3D-FF104698 | Min. 95% | N/A | Discontinued product |

This information provides researchers and industry professionals with options for sourcing the compound according to their specific requirements and budget constraints .

Supply Services

Chemical suppliers offering 4-Fluoro-1H-indole-7-carbonitrile typically provide a range of associated services, including:

-

Small-scale orders for trial manufacturing (1-10 kg quantities)

-

Custom synthesis options for specific purity or form requirements

-

Product sourcing for specialized needs

-

Free samples for evaluation purposes

-

Technical support and guidance on product usage

-

Third-party inspection services

These services facilitate access to the compound for various research and development needs, from early-stage laboratory studies to larger-scale applications.

Chemical Reactivity and Properties

Reactivity Profile

The reactivity of 4-Fluoro-1H-indole-7-carbonitrile is influenced by its three key structural elements:

-

Indole Core: The indole nitrogen exhibits acid-base properties and can participate in various substitution reactions. The aromatic system allows for electrophilic aromatic substitution reactions, though these are influenced by the existing substituents.

-

Fluorine Substituent: The fluorine atom at position 4 affects the electron distribution within the molecule and can influence the regioselectivity of further reactions. Fluorine also enhances metabolic stability in biological systems.

-

Cyano Group: The cyano group at position 7 serves as an electron-withdrawing group and can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, and reactions with nucleophiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume